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Compound of Interest

Compound Name: 3,5-Hexadien-2-one

CAS No.: 2957-06-4

Cat. No.: B14158947

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Hexadien-2-one. Due to the limited availability of this specific data in publicly accessible

databases, this document presents predicted and illustrative values based on the chemical

structure. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the

structural elucidation and characterization of organic compounds.

Data Presentation
The following tables summarize the anticipated spectroscopic data for 3,5-Hexadien-2-one.

These values are estimations based on typical chemical shifts, absorption frequencies, and

fragmentation patterns for similar structural motifs.

Table 1: Predicted ¹H NMR Data for 3,5-Hexadien-2-one (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.2 s 3H H-1

~6.1 d 1H H-3

~7.0 dd 1H H-4

~6.3 m 1H H-5

~5.4 d 1H H-6a

~5.2 d 1H H-6b

Table 2: Predicted ¹³C NMR Data for 3,5-Hexadien-2-one (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~198 C-2 (C=O)

~130 C-3

~140 C-4

~128 C-5

~118 C-6

~28 C-1

Table 3: Predicted IR Absorption Data for 3,5-Hexadien-2-one
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Wavenumber (cm⁻¹) Functional Group

~3080-3010 =C-H stretch

~2950-2850 C-H stretch (alkyl)

~1680 C=O stretch (α,β-unsaturated ketone)

~1640, 1610 C=C stretch (conjugated diene)

~990, 910 =C-H bend (alkene)

Table 4: Predicted Mass Spectrometry Data for 3,5-Hexadien-2-one

m/z Interpretation

96 [M]⁺ (Molecular Ion)

81 [M - CH₃]⁺

67 [M - COCH₃]⁺

53 [C₄H₅]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Hexadien-2-one in about 0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal
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standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).
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Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR

absorption in the regions of interest.

Data Acquisition:

Record a background spectrum of the empty sample holder or the solvent.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to specific

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Procedure:

Sample Introduction: Inject a dilute solution of the sample into the GC-MS system. The GC

will vaporize the sample and separate it from any impurities.

Ionization: As the sample elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron ionization (EI) is a common method for generating ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum shows the relative abundance of various

fragment ions and the molecular ion, which provides information about the molecular weight

and structure.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

molecule like 3,5-Hexadien-2-one using the spectroscopic techniques described.
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Workflow for Spectroscopic Structural Elucidation.

To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Hexadien-2-one: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14158947/docs#spectroscopic-analysis-of-3-5-
hexadien-2-one-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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